molecular formula C11H10N2O5 B1298633 Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate CAS No. 295345-83-4

Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate

Cat. No.: B1298633
CAS No.: 295345-83-4
M. Wt: 250.21 g/mol
InChI Key: JHSUODTXBJJUGP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate is an organic compound with the molecular formula C11H10N2O5. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a nitro group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate typically involves the reaction of 2-amino-6-nitrobenzoxazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-2-17-11(14)6-10-12-8-4-3-7(13(15)16)5-9(8)18-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSUODTXBJJUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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